1-Heptanol, 3,5-dimethyl-
Overview
Description
1-Heptanol, 3,5-dimethyl- is an organic compound with the molecular formula C9H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon chain. This compound is also known by its IUPAC name, 3,5-Dimethyl-1-heptanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptanol, 3,5-dimethyl- can be synthesized through various organic reactions. One common method involves the reduction of the corresponding ketone, 3,5-dimethyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 1-Heptanol, 3,5-dimethyl- may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 1-Heptanol, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 3,5-Dimethyl-1-heptanone or 3,5-Dimethylheptanoic acid.
Reduction: 3,5-Dimethylheptane.
Substitution: 3,5-Dimethyl-1-chloroheptane.
Scientific Research Applications
1-Heptanol, 3,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research explores its potential therapeutic properties and its use in drug formulation.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Heptanol, 3,5-dimethyl- involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can affect the compound’s solubility, reactivity, and biological activity. The hydroxyl group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
1-Heptanol: A straight-chain alcohol with similar properties but lacking the methyl substitutions.
3,5-Dimethyl-1-hexanol: A shorter-chain analog with similar structural features.
2,4-Dimethyl-1-heptanol: Another isomer with different methyl group positions.
Uniqueness: 1-Heptanol, 3,5-dimethyl- is unique due to its specific methyl substitutions at the 3 and 5 positions, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. These structural differences can also affect its biological activity and applications .
Properties
IUPAC Name |
3,5-dimethylheptan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUKPSFSXBTFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313866 | |
Record name | 3,5-Dimethyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170778-26-3 | |
Record name | 3,5-Dimethyl-1-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-heptanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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